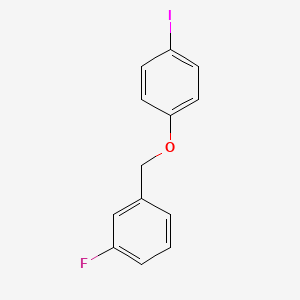

1-Fluoro-3-((4-iodophenoxy)methyl)benzene

Description

Significance of Aryl Fluorides and Iodides in Contemporary Synthetic Challenges

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. researchgate.netresearchgate.net The fluorine atom, being the most electronegative element, can profoundly alter a molecule's physical and chemical properties. jmu.edu Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity, which affects a drug's absorption, distribution, and excretion. researchgate.netresearchgate.net Consequently, aryl fluorides are integral components of numerous pharmaceuticals.

Aryl iodides are highly valued in synthetic organic chemistry primarily for their utility in cross-coupling reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive substrates for reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the facile construction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for assembling complex molecular architectures from simpler precursors.

Overview of Ether Linkage Construction in Complex Molecular Architectures

The ether linkage (C-O-C) is a fundamental structural motif in a vast array of organic compounds. The synthesis of aryl ethers, in particular, has been the subject of extensive research, leading to the development of several powerful synthetic methodologies.

Historically, the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide, was a primary method for forming diaryl ether bonds. A more traditional approach is the Williamson ether synthesis, where an alkoxide or phenoxide displaces a halide from an alkyl or benzyl (B1604629) halide.

More contemporary methods have provided milder and more versatile routes. The Buchwald-Hartwig and Chan-Lam C-O cross-coupling reactions, which utilize palladium and copper catalysts respectively, have become indispensable tools. documentsdelivered.com These methods exhibit broad substrate scope and functional group tolerance, enabling the synthesis of complex diaryl and alkyl-aryl ethers under relatively mild conditions. Another modern approach involves the use of diaryliodonium salts, which can arylate phenols and alcohols under metal-free conditions, offering an alternative to transition metal catalysis. pdx.eduacs.org

Research Trajectory of 1-Fluoro-3-((4-iodophenoxy)methyl)benzene within Academic Contexts

The compound this compound is primarily recognized as a research chemical and a building block in organic synthesis. parchem.comchemscene.com While extensive academic literature detailing the specific synthesis and application of this exact molecule is not prominent, its structure suggests a clear trajectory for its use in research contexts.

As a synthetic intermediate, it offers two distinct reactive sites for orthogonal functionalization. The aryl iodide moiety is an ideal handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents (e.g., alkyl, aryl, alkynyl groups) at the 4-position of the phenoxy ring. Simultaneously, the fluorinated benzene (B151609) ring can be utilized for its ability to modulate the electronic and steric properties of potential target molecules, such as enzyme inhibitors or molecular probes.

Interactive Data Table for this compound

| Property | Value |

| CAS Number | 649740-30-7 |

| Molecular Formula | C₁₃H₁₀FIO |

| Molecular Weight | 328.12 g/mol |

| Synonyms | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene, 1-(3-Fluorobenzyloxy)-4-iodo-benzene |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-[(4-iodophenoxy)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZCUCRDMZDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625948 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649740-30-7 | |

| Record name | 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Fluoro 3 4 Iodophenoxy Methyl Benzene and Analogues

Strategies for Aryl Ether Bond Formation in Fluorinated and Iodinated Systems

The construction of the C-O bond in diaryl ethers is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to materials science. For a molecule like 1-Fluoro-3-((4-iodophenoxy)methyl)benzene, the key disconnection is the bond between the oxygen of the 4-iodophenol (B32979) moiety and the benzylic carbon of the 1-fluoro-3-(halomethyl)benzene fragment. Both modern transition metal-catalyzed cross-coupling reactions and classical nucleophilic substitution methods are viable approaches to forge this connection.

Transition Metal-Catalyzed C-O Cross-Coupling Reactions

In recent decades, palladium- and copper-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods. These reactions are particularly well-suited for the synthesis of complex molecules with various functional groups.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a versatile method for the synthesis of diaryl ethers. organic-chemistry.org This approach typically involves the coupling of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of this compound, this would involve the coupling of 4-iodophenol with a 1-fluoro-3-(halomethyl)benzene. A convenient and general palladium-catalyzed coupling reaction of aryl bromides and chlorides with phenols has been developed that tolerates a variety of functional groups. rsc.org

Key components of a successful palladium-catalyzed etherification include:

Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes are commonly used.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for facilitating the catalytic cycle. Examples include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and ligands from the Buchwald group, such as SPhos and XPhos.

Base: A non-nucleophilic base is required to deprotonate the phenol. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).

Solvent: Anhydrous, aprotic solvents like toluene (B28343), dioxane, or THF are typically employed.

The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) center, followed by coordination and deprotonation of the phenol, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Palladium-Catalyzed C-O Coupling for the Synthesis of Diaryl Ether Analogues

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Phenol | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 95 | Adapted from rsc.org |

| 4-Chlorobenzonitrile | 4-Methoxyphenol | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 110 | 92 | Adapted from rsc.org |

| 1-Bromo-4-fluorobenzene | 4-tert-Butylphenol | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 | 88 | Adapted from rsc.org |

The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming C-O bonds and has seen significant advancements in recent years. nsf.gov This reaction is particularly effective for the coupling of aryl iodides with phenols. The traditional Ullmann reaction often required harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern protocols utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions. A simple and mild method for the coupling of aryl iodides and aliphatic alcohols that does not require the use of alkoxide bases has been described. nih.govorganic-chemistry.org

Key features of modern copper-catalyzed etherification include:

Copper Source: Copper(I) salts such as CuI, CuBr, or Cu₂O are most commonly used.

Ligand: The use of ligands is often crucial for achieving high yields under mild conditions. Common ligands include 1,10-phenanthroline (B135089) and its derivatives, as well as various diamines and amino acids. researchgate.net In some cases, the reaction can proceed without a ligand. uu.nl

Base: A variety of bases can be used, including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).

Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used.

The mechanism of the copper-catalyzed etherification is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to yield the diaryl ether.

Table 2: Examples of Copper-Catalyzed C-O Coupling for Diaryl Ether Synthesis

| Aryl Iodide | Phenol | Copper Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| Iodobenzene (B50100) | 4-Methoxyphenol | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 85 | Adapted from organic-chemistry.org |

| 4-Iodotoluene | Phenol | CuI | None | K₂CO₃ | DMF | 140 | 78 | Adapted from uu.nl |

| 1-Iodo-4-nitrobenzene | 4-Cresol | Cu₂O | 8-Hydroxyquinoline | K₃PO₄ | NMP | 120 | 90 | Adapted from researchgate.net |

For palladium-catalyzed reactions, the focus has been on the development of bulky and electron-rich phosphine ligands. The steric bulk of these ligands is thought to promote the formation of monoligated, highly reactive Pd(0) species, which are key intermediates in the catalytic cycle. The electron-donating nature of the ligands increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide.

In the realm of copper-catalyzed etherification, a variety of ligand classes have been explored. Bidentate nitrogen-based ligands, such as 1,10-phenanthroline and its derivatives, have proven to be particularly effective. researchgate.net These ligands can stabilize the copper(I) species and increase its solubility, leading to more efficient catalysis. The electronic properties of the ligand can also be tuned to enhance reactivity; for instance, electron-rich bipyridine ligands have been shown to afford higher yields in some cases. researchgate.net More recently, new N¹,N²-diarylbenzene-1,2-diamine ligands have been developed for copper-catalyzed C-O coupling at room temperature. nih.govbohrium.com

Classical Ether Synthesis Routes in the Context of Halogenated Precursors

While transition metal-catalyzed methods offer significant advantages, classical ether synthesis routes, particularly the Williamson ether synthesis, remain relevant and are often employed in industrial settings due to their simplicity and cost-effectiveness.

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide via an Sₙ2 mechanism. francis-press.comlibretexts.orgyoutube.com For the synthesis of this compound, this would involve the reaction of the sodium or potassium salt of 4-iodophenol with 1-fluoro-3-(halomethyl)benzene (where the halo group is typically Cl, Br, or I).

The key steps in this synthesis are:

Deprotonation of the phenol: 4-Iodophenol is treated with a suitable base to form the corresponding phenoxide. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), sodium hydride (NaH), or potassium carbonate (K₂CO₃).

Nucleophilic substitution: The resulting phenoxide acts as a nucleophile and attacks the electrophilic benzylic carbon of 1-fluoro-3-(halomethyl)benzene, displacing the halide leaving group.

The choice of solvent is important for the success of the Williamson ether synthesis. Polar aprotic solvents such as acetone, DMF, or acetonitrile (B52724) are often used as they can solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic. The reaction is typically carried out at elevated temperatures to increase the reaction rate.

Table 3: Illustrative Conditions for Williamson Ether Synthesis of Analogous Benzyl (B1604629) Aryl Ethers

| Benzyl Halide | Phenol | Base | Solvent | Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |

| 3-Fluorobenzyl chloride | p-Hydroxybenzaldehyde | Diisopropylethylamine | Acetonitrile | 50 | 24 | >90 (crude) | Adapted from Patent CN113072436A |

| 3-Fluorobenzyl chloride | p-Hydroxybenzaldehyde | DBU | Acetone | 20-25 | 24 | >90 (crude) | Adapted from Patent CN113072436A |

| Benzyl bromide | Phenol | K₂CO₃ | Acetone | Reflux | 8 | 95 | General knowledge |

Mitsunobu Reaction Variants for Phenol Alkylation

The Mitsunobu reaction is a versatile and widely used method for the formation of carbon-oxygen bonds, particularly in the synthesis of esters and ethers. nih.gov The reaction typically involves the coupling of an alcohol and a pronucleophile, such as a phenol, in the presence of a phosphine reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). nih.gov This process is known for its stereoselective nature, proceeding with an inversion of configuration at the alcohol's stereocenter. nih.gov

In the context of synthesizing this compound, a plausible Mitsunobu approach would involve the reaction of 4-iodophenol with (3-fluorophenyl)methanol. The reaction is facilitated by the in situ formation of a phosphonium (B103445) salt from the phosphine and the azodicarboxylate, which then activates the alcohol for nucleophilic attack by the phenoxide.

While the Mitsunobu reaction is broadly applicable, its success can be substrate-dependent. For instance, certain substituted phenols, such as salicylaldehydes, may not yield the expected ethers due to side reactions with the Huisgen zwitterion, an intermediate in the reaction. nih.govresearchgate.net However, for many other phenols, the reaction proceeds efficiently and tolerates a wide range of functional groups including aldehydes, ketones, esters, and halides. nih.gov Recent advancements have focused on modifying the reagents to simplify product purification. This includes the development of fluorous phosphines and azodicarboxylates, which allow for easy separation of the product from the phosphine oxide and hydrazide byproducts via fluorous solid-phase extraction. researchgate.net Mechanochemical approaches, using ball-milling, have also been developed to conduct Mitsunobu reactions under solvent-free conditions in significantly shorter reaction times. rwth-aachen.de

Table 1: Selected Examples of Mitsunobu Reaction Conditions

| Nucleophile | Alcohol | Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| Phenol | Benzyl alcohol | PPh₃, DIAD | Toluene | 0 °C to 90 °C | 76% |

| 4-Nitrophenol | Ethanol | PPh₃, DEAD | THF | Room Temp | High |

This table presents generalized conditions and yields for Mitsunobu reactions and may not be specific to the synthesis of this compound.

Chan-Lam Coupling and Related Oxidative Etherifications

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, offers a powerful and versatile method for the formation of aryl-heteroatom bonds, including the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This copper-catalyzed cross-coupling reaction typically involves an aryl boronic acid and a phenol. wikipedia.org A key advantage of the Chan-Lam coupling is its ability to be performed at room temperature and open to the air, making it a more practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.org

The reaction mechanism is thought to proceed through the formation of a copper-aryl complex. A copper(III)-aryl-alkoxide intermediate is proposed to undergo reductive elimination to furnish the desired aryl ether and a copper(I) species. wikipedia.org The catalytic cycle is completed by the reoxidation of copper(I) to copper(II) by an oxidant, which can be molecular oxygen from the air. organic-chemistry.orgbeilstein-journals.org

For the synthesis of this compound, a Chan-Lam approach could potentially involve the coupling of 4-iodophenylboronic acid with 3-fluorobenzyl alcohol, or 3-fluorophenylboronic acid with 4-iodobenzyl alcohol, although the direct coupling of phenols is more common. The reaction tolerates a wide variety of functional groups and has been successfully applied to the synthesis of complex, biologically active molecules. wikipedia.org Recent developments in this area have focused on expanding the scope of the reaction and improving its efficiency, including the use of continuous flow systems with a 'tube-in-tube' reactor to deliver molecular oxygen as the oxidant. beilstein-journals.org

Table 2: Representative Chan-Lam Coupling Reaction Parameters

| Aryl Boronic Acid | Phenol/Amine | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | Room Temp, Air | 92% beilstein-journals.org |

| 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp, Air | 90% beilstein-journals.org |

This table illustrates general conditions for the Chan-Lam coupling and may not be directly representative of the synthesis of the target compound.

Defluoroetherification and Selective C-F Bond Transformations for Aryl Ether Synthesis

A novel and increasingly important strategy for the synthesis of aryl ethers involves the selective transformation of carbon-fluorine (C-F) bonds. Given the high strength of the C-F bond, methods that can achieve its selective cleavage and functionalization are of significant interest. One such method is defluoroetherification, which allows for the direct conversion of an aryl fluoride (B91410) into an aryl ether.

A recently developed protocol for the defluoroetherification of aryl and heteroaryl fluorides utilizes potassium-base-mediated reaction with alkoxyboronic acid pinacol (B44631) esters. researchgate.net This transition-metal-free method provides a safe and efficient route to a wide variety of aryl ethers in high yields. researchgate.net The reaction proceeds via the selective cleavage of the C(sp²)-F bond and formation of a C(sp²)-O bond. researchgate.net This approach is particularly noteworthy for its applicability to the late-stage etherification of complex molecules. researchgate.net

In the context of synthesizing this compound, this methodology could be envisioned in a convergent synthesis where a difluorinated precursor is selectively defluoroetherified. For instance, reacting a difluorinated benzene (B151609) derivative with an appropriate iodophenoxy-containing boronic acid ester could potentially lead to the desired product. The ability to selectively functionalize one C-F bond in the presence of others is a key advantage of such methods. Research in this area also explores the selective C-F bond allylation of trifluoromethylarenes, demonstrating the growing interest in harnessing the unique reactivity of fluorinated compounds. acs.org

Introduction of Halogen Substituents in Aromatic Systems (Fluorine and Iodine)

The introduction of halogen atoms, specifically fluorine and iodine, onto aromatic rings is a critical step in the synthesis of this compound and its analogues. These substituents significantly influence the physicochemical properties of the molecule.

Advanced Fluorination Techniques

The incorporation of fluorine into aromatic systems is of great importance in medicinal chemistry and materials science, as it can enhance metabolic stability and bioavailability. numberanalytics.com Both electrophilic and nucleophilic fluorination methods are employed for this purpose.

Hypervalent iodine reagents have emerged as powerful and environmentally friendly reagents for a variety of organic transformations, including electrophilic fluorination. nih.gov These reagents can be used in two main ways for fluorination. The first involves the use of pre-formed fluorine-containing hypervalent iodine reagents. The second approach generates a reactive fluoroiodine(III) species in situ by reacting a fluorine-free hypervalent iodine compound, such as phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxyiodo)]benzene (PIFA), with a fluoride source like hydrogen fluoride-pyridine (HF.Py) or triethylamine (B128534) trihydrofluoride (Et₃N–3HF). arkat-usa.org

An example of a stable and effective electrophilic fluorinating agent is the fluoroiodane derived from the nucleophilic fluorination of a hydroxyiodane with triethylamine trihydrofluoride (TREAT-HF). researchgate.netrsc.org This air and moisture-stable reagent has been successfully used for the monofluorination of 1,3-ketoesters and difluorination of 1,3-diketones. researchgate.netrsc.org The application of such reagents to aromatic systems provides a direct method for the introduction of a fluorine atom onto the benzene ring.

Table 3: Examples of Hypervalent Iodine-Based Fluorinating Agents

| Reagent Name | Precursor/Generation | Typical Substrates |

|---|---|---|

| Fluoroiodane | Hydroxyiodane + TREAT-HF | 1,3-Dicarbonyl compounds |

| In situ Fluoroiodine(III) | PIDA/PIFA + HF.Py | Alkenes, Aromatics |

This table provides examples of hypervalent iodine reagents used for fluorination.

Nucleophilic fluorination involves the displacement of a leaving group on an aromatic ring by a fluoride ion. numberanalytics.com This method is particularly effective for the synthesis of fluoroarenes from activated aryl halides or sulfonates. numberanalytics.com The Halogen Exchange (Halex) reaction is a common industrial process for nucleophilic aromatic substitution, often employing spray-dried potassium fluoride in high-boiling polar aprotic solvents. rsc.org

Recent advancements have focused on developing milder and more efficient nucleophilic fluorination methods. Transition metal catalysis, particularly with palladium and copper, has emerged as a powerful tool. numberanalytics.com For instance, palladium-catalyzed nucleophilic fluorination of aryl bromides and iodides has been developed, showing broad substrate scope, especially for nitrogen-containing heteroaryl bromides. nih.gov Copper-mediated fluorination of aryl iodides using silver fluoride (AgF) as the fluoride source is another effective method, applicable to both electron-rich and electron-poor arenes. thermofisher.com

Cooperative catalysis, leveraging the action of reagents like 18-crown-6 (B118740) ether and tetramethylammonium (B1211777) chloride, can activate tetramethylammonium fluoride for mild and efficient Halex fluorinations of heteroaryl chlorides and aryl triflates. acs.org These modern methods offer significant advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

Table 4: Overview of Nucleophilic Fluorination Methods for Aryl Systems

| Method | Catalyst/Mediator | Fluoride Source | Leaving Group | Key Features |

|---|---|---|---|---|

| Halex Reaction | None | KF, CsF | Cl, NO₂ | Industrially relevant, harsh conditions |

| Pd-catalyzed | Pd complexes | AgF, KF | Br, I, OTf | Broad scope, milder conditions |

| Cu-mediated | Cu(I) salts | AgF | I | Effective for diverse arenes |

This table summarizes various approaches for nucleophilic aromatic fluorination.

Modern Iodination Strategies for Aryl Systems

Aryl iodides are versatile building blocks in organic synthesis, particularly in cross-coupling reactions. thieme-connect.comthieme-connect.com Modern iodination methods offer high regioselectivity and functional group tolerance.

Transition-metal catalysis has significantly advanced the field of arene iodination, providing efficient and highly regioselective methods. thieme-connect.comthieme-connect.com

Palladium-Catalyzed Iodination: Palladium catalysts are effective for the direct C-H iodination of arenes. beilstein-journals.orgnih.gov These reactions often employ a directing group to achieve high ortho-selectivity. beilstein-journals.org For instance, a picolinamide (B142947) directing group can facilitate the iodination of remote ortho-C−H bonds. beilstein-journals.org Molecular iodine (I₂) can be used as the sole oxidant in some palladium-catalyzed systems, enhancing the practicality of the method. nih.gov These reactions are compatible with a wide range of functional groups and have been successfully applied to complex molecules. beilstein-journals.org

Copper-Catalyzed Iodination: Copper catalysts are widely used for the iodination of arylboronic acids and their esters. thieme-connect.comthieme-connect.com These reactions can often be performed under mild conditions, sometimes at room temperature, using air as the oxidant. thieme-connect.com The copper-catalyzed halogen exchange, or aromatic Finkelstein reaction, allows for the conversion of aryl bromides to the more reactive aryl iodides. organic-chemistry.orgorganic-chemistry.org This method is tolerant of various functional groups, including N-H containing substrates. organic-chemistry.orgorganic-chemistry.org

Other Metal Catalysts: Other transition metals like iron, gold, indium, and silver have also been employed in catalytic iodination reactions. thieme-connect.comthieme-connect.com For example, iron(III) triflimide has been shown to be a powerful Lewis acid catalyst for the iodination of arenes, including those with deactivating groups. thieme-connect.com

| Catalyst | Substrate | Iodine Source | Key Features |

| Palladium | Arenes with directing groups | I₂, PhI(OAc)₂ | High ortho-selectivity. beilstein-journals.org |

| Copper | Arylboronic acids/esters | NaI, O₂ (air) | Mild conditions, room temperature. thieme-connect.com |

| Copper | Aryl bromides | NaI | Aromatic Finkelstein reaction. organic-chemistry.orgorganic-chemistry.org |

| Iron | Arenes | NIS | Effective for deactivated arenes. thieme-connect.com |

The introduction of iodine onto an aromatic ring can also be achieved through the transformation of existing functional groups.

From Arylboronic Acids: The ipso-iodination of arylboronic acids is a highly efficient and regioselective method for the synthesis of aryl iodides. rsc.org This reaction can be carried out using various iodinating agents, such as N-iodosuccinimide (NIS) or molecular iodine. organic-chemistry.orgresearchgate.net The use of N-iodomorpholinium iodide (NIMI), generated in situ, provides a mild and efficient protocol. rsc.org Copper iodide can act as a catalyst to enhance the reaction rate and yield. rsc.org This method is compatible with a wide range of functional groups. rsc.org

From Anilines (Sandmeyer-type Reactions): A classic approach to aryl iodides involves the diazotization of anilines followed by treatment with an iodide salt. Modern variations of this Sandmeyer-type reaction offer improved conditions. For example, a metal-free synthesis of aryl iodides from anilines can be achieved using diiodomethane, avoiding the isolation of diazonium salts. organic-chemistry.org This method features short reaction times and a simple workup. organic-chemistry.org

Multi-Component and Tandem Reactions for Complex Aryl Ether Construction

The construction of the diaryl ether linkage is a key step in the synthesis of this compound. Multi-component and tandem reactions offer efficient pathways to build molecular complexity in a single operation.

The Ullmann condensation is a classic and widely used method for the formation of aryl ethers, involving the copper-promoted reaction of an aryl halide with a phenol or an alcohol. wikipedia.orgacs.orgacs.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgunion.edu However, modern advancements have led to the development of catalytic systems that operate under milder conditions. wikipedia.org The mechanism typically involves the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org

Stereoselective Synthesis Considerations for Related Chiral Analogues

The synthesis of chiral analogues of this compound, where chirality may arise from atropisomerism in the diaryl ether core or from substituents on the aromatic rings, presents a significant synthetic challenge. The development of catalytic asymmetric methods for the construction of axially chiral diaryl ethers is an active area of research. researcher.lifeacs.orgsnnu.edu.cn

One successful strategy involves the enantioselective desymmetrization of prochiral substrates. researcher.lifeacs.orgsnnu.edu.cn For example, chiral phosphoric acids have been used as catalysts in the asymmetric acylation of prochiral diamines with azlactones to generate C-O axially chiral diaryl ethers with high enantioselectivities. acs.orgsnnu.edu.cn Similarly, organocatalyzed enantioselective desymmetrization through electrophilic aromatic amination of symmetrical 1,3-benzenediamine derivatives can afford diaryl ether atropisomers in excellent yields and enantioselectivities. researcher.life

N-heterocyclic carbenes (NHCs) have also been employed as catalysts in the atroposelective esterification of prochiral dialdehydes to construct enantioenriched axially chiral diaryl ethers. chemrxiv.orgnih.gov This method demonstrates good functional group tolerance and can be performed under mild conditions. chemrxiv.orgnih.gov The resulting chiral diaryl ethers can serve as valuable building blocks for further transformations. chemrxiv.org

These stereoselective strategies provide a foundation for the potential synthesis of chiral analogues of this compound, offering access to a wider range of structurally diverse and potentially bioactive molecules.

Scale-Up Methodologies and Process Optimization in Academic Synthesis

The transition from small-scale discovery synthesis to the production of multi-gram quantities of this compound and its analogues in an academic setting presents a unique set of challenges. While industrial scale-up focuses on cost, safety, and efficiency for large-scale production, academic scale-up is typically geared towards generating sufficient material for further research, such as biological screening or material science applications. This necessitates a focus on reliable, repeatable, and efficient processes that can be performed with standard laboratory equipment. The primary synthetic routes to diaryl ethers like this compound are the Williamson ether synthesis and the Ullmann condensation. Process optimization for the scale-up of these reactions in an academic context involves a systematic investigation of reaction parameters to maximize yield, purity, and throughput while minimizing side reactions and simplifying purification.

The synthesis of this compound would likely proceed via the reaction of 4-iodophenol with 1-(bromomethyl)-3-fluorobenzene (a Williamson ether synthesis approach) or the coupling of 4-iodophenol with 1-fluoro-3-(halomethyl)benzene using a copper catalyst (an Ullmann-type reaction). Optimization studies in an academic laboratory would systematically vary parameters such as base, solvent, temperature, and reaction time to identify the most efficient conditions for gram-scale synthesis.

A representative optimization study for the Williamson ether synthesis approach might involve screening various bases and solvents. Stronger bases can deprotonate the phenol more effectively but may also lead to side reactions. The choice of solvent is also critical, as it must dissolve the reactants and facilitate the nucleophilic substitution.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 56 | 24 | 65 |

| 2 | Cs₂CO₃ | Acetonitrile | 82 | 12 | 85 |

| 3 | NaH | DMF | 25 | 8 | 92 |

| 4 | NaH | THF | 66 | 12 | 88 |

| 5 | K₂CO₃ | DMF | 80 | 18 | 78 |

The data would likely indicate that a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) provides the highest yield in the shortest time at room temperature. While effective, the use of sodium hydride on a larger scale requires careful handling due to its reactivity with water. Therefore, for a multi-gram scale synthesis, a researcher might select the conditions in Entry 2 (Cesium Carbonate in Acetonitrile) as a compromise between high yield and safer handling.

For an Ullmann-type coupling, optimization would focus on the catalyst system, including the copper source and any necessary ligands, in addition to the base and solvent. Traditional Ullmann reactions often require harsh conditions, but modern methods utilize soluble copper catalysts that allow for lower reaction temperatures. wikipedia.org

| Entry | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu Powder | None | K₂CO₃ | Pyridine | 120 | 45 |

| 2 | CuI | Phenanthroline | Cs₂CO₃ | Toluene | 110 | 75 |

| 3 | CuI | N,N-dimethylglycine | K₂CO₃ | DMSO | 90 | 88 |

| 4 | Cu(OAc)₂ | None | Et₃N | DMF | 100 | 65 |

From these hypothetical results, the use of copper(I) iodide with N,N-dimethylglycine as a ligand in DMSO at 90°C appears to be the most promising for a scalable academic synthesis, offering a high yield under relatively mild conditions. organic-chemistry.org

When scaling up the optimized reaction, several factors must be considered. Heat transfer becomes more critical in larger reaction vessels, and exothermic reactions may require controlled addition of reagents or external cooling to maintain the optimal temperature. Mixing efficiency can also decrease with larger volumes, potentially leading to localized concentration gradients and increased side product formation. For purification, simple extraction and filtration may no longer be sufficient, and column chromatography, which is straightforward on a small scale, can become cumbersome and time-consuming for multi-gram quantities. In such cases, recrystallization becomes a more attractive option for purification if the product is a solid.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide moiety of 1-fluoro-3-((4-iodophenoxy)methyl)benzene is a prime site for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Both palladium and copper are workhorse metals for such transformations.

Palladium-Mediated Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, proceed through a well-understood catalytic cycle. For a generic cross-coupling of an aryl halide (Ar-X), the cycle involves three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This is typically the rate-determining step. The C-I bond of this compound would insert into the Pd(0) center to form a square planar Pd(II) intermediate. researchgate.net The stability and reactivity of this intermediate are influenced by the electronic properties of the phosphine (B1218219) ligands attached to the palladium. mit.edu

Transmetalation (for coupling with organometallic reagents) or Migratory Insertion (for Heck-type reactions): In a Suzuki-type coupling, a nucleophilic organoboron reagent would transfer its organic group to the palladium center in a step called transmetalation, displacing the iodide. For a Heck reaction, an alkene would coordinate to the palladium and then insert into the Pd-C bond.

Reductive Elimination: This final step involves the formation of the new C-C or C-heteroatom bond and the regeneration of the catalytically active Pd(0) species. researchgate.net Kinetic studies on related aryl halides have shown that the nature of both the aryl halide and the coupling partner can influence the efficiency of this step. mit.edu

The general catalytic cycle is depicted below:

| Step | Description | Intermediate |

| 1. Oxidative Addition | Pd(0) inserts into the Carbon-Iodine bond of the aryl iodide. | Aryl-Pd(II)-Iodide Complex |

| 2. Transmetalation | An organometallic reagent (e.g., R-B(OH)₂) transfers its organic group to the Pd(II) center. | Diaryl-Pd(II) Complex |

| 3. Reductive Elimination | The two organic groups couple, forming the product and regenerating the Pd(0) catalyst. | Product + Pd(0) |

This table illustrates a generalized Suzuki coupling cycle, applicable to the aryl iodide moiety of the target compound.

Copper-Catalyzed Mechanisms

Copper-catalyzed reactions, particularly the Ullmann condensation for forming C-O, C-N, or C-S bonds, offer a complementary approach to palladium. illinois.edu While historically requiring harsh conditions, modern systems with appropriate ligands operate under milder temperatures. chemrxiv.org Several mechanisms have been proposed for these transformations. chemrxiv.orgcas.cn

One widely accepted pathway involves an oxidative addition-reductive elimination sequence, similar to palladium, but proceeding through a Cu(I)/Cu(III) cycle. researchgate.netnih.gov The process begins with the formation of a Cu(I)-nucleophile complex. This complex then undergoes oxidative addition with the aryl iodide to form a transient Cu(III) intermediate, which subsequently reductively eliminates the product. researchgate.net

Alternatively, radical pathways have gained significant support from computational and experimental studies. mit.educhemrxiv.org These can occur via:

Single-Electron Transfer (SET): The Cu(I) complex transfers a single electron to the aryl iodide, forming an aryl radical anion which then collapses to an aryl radical and an iodide ion. chemrxiv.org

Iodine Atom Transfer (IAT): The Cu(I) complex directly abstracts the iodine atom from the aryl iodide to generate an aryl radical. mit.educhemrxiv.org

These radical intermediates then combine with the copper-bound nucleophile to form the final product. The specific pathway is often dependent on the nature of the ligand, nucleophile, and solvent. mit.edu

Understanding Hypervalent Iodine Chemistry in Fluorination Processes

The iodine atom in this compound can be oxidized to a hypervalent state (I(III) or I(V)), turning it into a powerful electrophile or a leaving group. This is particularly relevant in the context of fluorination reactions.

Formation and Reactivity of Aryl Iodo Difluorides

Aryl iodides can be converted into aryl iodo difluorides (ArIF₂) by oxidation in the presence of a suitable fluoride (B91410) source. arkat-usa.orgmdpi.com This transformation converts the iodine from a simple halogen substituent into a reagent capable of delivering fluorine to other molecules. The synthesis often involves a two-step process: oxidation of the aryl iodide to an aryliodosyl species (ArIO) or a related derivative, followed by treatment with a fluoride source like hydrofluoric acid (HF) or its amine salts (e.g., Pyridinium poly(hydrogen fluoride)). arkat-usa.orgmdpi.com

Once formed, the ArIF₂ derived from our target compound would be a reactive fluorinating agent. These reagents can fluorinate a variety of substrates through mechanisms that can be either ionic or radical, depending on the conditions and the substrate. nih.gov The key to their reactivity is the excellent leaving group ability of the iodobenzene (B50100) moiety upon reductive elimination. beilstein-journals.org

Role of Oxidants and Fluoride Sources in Hypervalent Iodine Chemistry

The generation of the active hypervalent iodine fluorinating species is critically dependent on the choice of oxidant and fluoride source.

Oxidants: Common oxidants used to convert the I(I) of an aryl iodide to the I(III) state include:

meta-Chloroperoxybenzoic acid (mCPBA)

Sodium perborate (B1237305) arkat-usa.org

Trichloroisocyanuric acid

Fluoride Sources: The fluoride source provides the fluoride ligands that coordinate to the oxidized iodine center. Common sources include:

Hydrogen fluoride-pyridine (HF-Py) or triethylamine-tishydrofluoride (Et₃N·3HF) nih.gov

Silver fluoride (AgF) researchgate.net

Selectfluor® nih.gov

The combination of a strong oxidant and a nucleophilic fluoride source allows for the in situ generation of ArIF₂ species, which can then be used directly in fluorination reactions. nih.gov The mechanism often involves the initial oxidation of the aryl iodide, followed by ligand exchange with fluoride ions to yield the active fluorinating agent.

| Oxidant | Fluoride Source | Resulting Species |

| mCPBA | HF-Pyridine | Aryl iodo difluoride (ArIF₂) |

| Sodium Perborate / Hydrolysis | Hydrofluoric Acid | Aryl iodo difluoride (ArIF₂) arkat-usa.org |

| Electrochemical Anodic Oxidation | Fluoride Salts | Aryl iodo difluoride (ArIF₂) |

This table provides examples of reagent combinations used to generate hypervalent iodine(III) fluorides from aryl iodides.

Mechanistic Insights into Electrochemical Transformations

Electrochemical methods offer a green and reagent-free alternative for activating the aryl iodide bond. Anodic oxidation of aryl iodides in the presence of fluoride ions can generate hypervalent iodine species directly at the electrode surface. This process avoids the need for strong chemical oxidants.

The mechanism involves the electrochemical oxidation of the aryl iodide at the anode to form a radical cation. This highly reactive species can then react with fluoride ions present in the electrolyte solution to form an aryl iodo(I)fluoride radical, which can be further oxidized to the stable aryl iodo(III) difluoride (ArIF₂). This electrochemically generated reagent can then act as a fluorinating agent, either within the electrochemical cell or after isolation. Selective fluorination can be achieved by carefully controlling the electrode potential. This approach is particularly valuable for preparing radiolabeled compounds, such as those used in Positron Emission Tomography (PET), due to its efficiency with small quantities of fluoride.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental in determining the sequence of bond-forming and bond-breaking events that constitute a reaction mechanism. For the formation of diaryl ethers, these studies often focus on the influence of substrate structure, catalyst, and reaction conditions on the rate of reaction. While specific kinetic data for the synthesis of this compound is not extensively documented, analysis of analogous systems provides significant insights.

The formation of diaryl ethers can often be described by second-order kinetics, with the rate being dependent on the concentrations of both the aryl halide and the phenoxide. In a study of the Ullmann condensation for C-O bond formation, the reaction was found to follow a second-order rate law, with a measured activation energy of 14.36 kcal/mol. mdpi.com This is consistent with a bimolecular rate-determining step, which could be the initial coordination of the phenoxide to the copper catalyst or the subsequent reaction with the aryl halide.

Hammett plots are a powerful tool for probing the electronic effects of substituents on the reaction rate and can help to elucidate the nature of the transition state. In nucleophilic aromatic substitution reactions, a positive ρ (rho) value from a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups on the aryl halide. This is because these groups help to stabilize the negative charge that develops in the transition state and in the Meisenheimer intermediate. For SNAr reactions leading to diaryl ethers, Hammett plots have yielded ρ values that support the buildup of negative charge in the rate-determining step. nih.govsemanticscholar.org For instance, studies on the nucleophilic aromatic substitution of arenesulfonates by halide anions have shown linear Hammett plots with ρ values around +1.1 to +1.5. nih.gov

| Kinetic Parameter | Observed Value/Trend | Implication for Reaction Mechanism |

| Reaction Order | Typically second-order | Bimolecular rate-determining step |

| Activation Energy (Ea) | ~14.36 kcal/mol (for a model Ullmann C-O coupling) mdpi.com | Provides insight into the energy barrier of the rate-limiting step |

| Hammett ρ value | Positive (e.g., +1.1 to +1.5 for related SNAr) nih.gov | Buildup of negative charge in the transition state, accelerated by electron-withdrawing groups |

The reactivity of the aryl halide is also a critical factor, with the general trend for Ullmann-type reactions being Ar-I > Ar-Br > Ar-Cl. mdpi.com This suggests that the cleavage of the carbon-halogen bond is an important aspect of the reaction mechanism. Furthermore, electron-rich phenols tend to react more readily than electron-poor phenols, which is consistent with the nucleophilic character of the phenoxide in these reactions. mdpi.com Ligands can also play a significant role in accelerating the reaction rate in copper-catalyzed systems. nih.govprinceton.edu

Computational Chemistry in Mechanistic Elucidation (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of complex organic reactions. DFT calculations allow for the exploration of potential energy surfaces, the characterization of transition states, and the evaluation of the stability of intermediates, providing a level of detail that is often inaccessible through experimental methods alone.

For the synthesis of diaryl ethers, DFT studies have been instrumental in distinguishing between different proposed mechanisms, such as concerted and stepwise SNAr pathways, as well as various catalytic cycles in Ullmann-type reactions. In a concerted SNAr mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single step. In a stepwise mechanism, the reaction proceeds through a distinct intermediate, known as a Meisenheimer complex. nih.gov DFT calculations have shown that for some systems, particularly with highly electron-deficient aryl halides, a stable Meisenheimer intermediate can be formed. nih.gov However, in other cases, the reaction may proceed through a concerted pathway with a Meisenheimer-like transition state. nih.govsemanticscholar.org

In the context of copper-catalyzed Ullmann reactions, DFT has been used to investigate several plausible mechanistic pathways, including oxidative addition-reductive elimination, σ-bond metathesis, and single-electron transfer (SET) mechanisms. sioc-journal.cn These studies help to predict which pathway is energetically most favorable under specific reaction conditions. For instance, in some systems, the turnover-limiting step has been identified as the oxidative addition of the iodoarene to an anionic copper(I) intermediate. nih.gov

DFT calculations are also highly effective in quantifying the effect of substituents on the activation energy of the reaction. A computational study on base-catalyzed diaryl ether formation found a good correlation between the calculated activation barriers and the electron-donating or -withdrawing properties of a para-substituent on the fluorobenzene (B45895) reactant. nih.gov This aligns with experimental observations from kinetic studies and provides a theoretical basis for these trends. The major component of the activation energy was identified as the energy required to distort the aryl fluoride into its transition state geometry. nih.gov

| Substituent on Aryl Halide | Calculated Effect on Activation Barrier | Predicted Impact on Reaction Rate |

| Electron-withdrawing | Lowers the activation barrier nih.gov | Increases the reaction rate |

| Electron-donating | Raises the activation barrier nih.gov | Decreases the reaction rate |

Furthermore, computational studies can elucidate the role of the cation in base-catalyzed reactions. It has been suggested that the metal cation does not necessarily increase the intrinsic rate of the reaction but plays a crucial role in binding to the leaving group, thereby facilitating its displacement. nih.gov DFT calculations have also shown that the barrier to reaction can decrease as the size of the cation increases, which is attributed to less distortion of the phenoxide in the transition state. nih.gov

Computational and Theoretical Chemistry Studies on 1 Fluoro 3 4 Iodophenoxy Methyl Benzene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic structure of molecules. For 1-Fluoro-3-((4-iodophenoxy)methyl)benzene, these calculations would typically be performed to predict key structural parameters and electronic properties.

Molecular Geometry: DFT calculations can provide a detailed picture of the molecule's three-dimensional structure. This includes bond lengths, bond angles, and dihedral angles that define the spatial arrangement of the atoms. For instance, the calculations would define the C-O-C ether bond angle and the rotational orientation of the two aromatic rings relative to each other. In similar ether-linked bi-aryl systems, the ether linkage provides significant conformational flexibility.

Electronic Properties: The electronic structure can be described through the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for understanding the molecule's reactivity and its behavior in chemical reactions. The electron-withdrawing nature of the fluorine and iodine atoms, as well as the ether oxygen, will significantly influence the electron density distribution across the molecule. An electrostatic potential map would likely show regions of negative potential around the fluorine and oxygen atoms and a region of positive potential on the iodine atom, which is characteristic for halogen bonding.

Below is a table illustrating the types of data that would be generated from quantum chemical calculations for a molecule like this compound, with hypothetical but representative values.

| Parameter | Predicted Value (Hypothetical) | Description |

| C-I Bond Length | ~2.10 Å | The length of the covalent bond between the carbon of the phenyl ring and the iodine atom. |

| C-F Bond Length | ~1.35 Å | The length of the covalent bond between the carbon of the phenyl ring and the fluorine atom. |

| C-O-C Bond Angle | ~118° | The angle of the ether linkage connecting the two aromatic moieties. |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's ability to accept electrons. |

| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule resulting from its electronic and atomic arrangement. |

Investigation of Intermolecular Interactions: Halogen Bonding

A key feature of this compound is the presence of an iodine atom, which can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential (known as a σ-hole) interacts with a nucleophilic site. acs.org

Computational studies are essential for characterizing these interactions. The strength and directionality of the halogen bond formed by the iodine atom in this compound with a halogen bond acceptor (e.g., a Lewis base like pyridine (B92270) or a carbonyl oxygen) can be quantified. These calculations can determine the interaction energy, which provides a measure of the bond strength, and the geometry of the resulting complex. The electron-withdrawing fluorine on the other ring can indirectly influence the strength of the σ-hole on the iodine, potentially modulating the halogen bond strength. researchgate.net

The table below presents typical interaction energies for halogen bonds involving iodobenzene (B50100) derivatives with a generic Lewis base, as would be determined by high-level quantum chemical calculations.

| Halogen Bond Donor (Analog) | Interaction Energy (kcal/mol) | Description |

| Iodobenzene | -3.5 to -5.0 | The typical strength of a halogen bond with an iodine atom on an unsubstituted benzene (B151609) ring. |

| Pentafluoroiodobenzene | -6.0 to -8.0 | Electron-withdrawing fluorine atoms significantly enhance the σ-hole and the strength of the halogen bond. |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, primarily the C-O and C-C bonds of the ether and methylene (B1212753) bridge. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can predict the reactivity of this compound and the selectivity of its reactions. Frontier Molecular Orbital (FMO) theory is a common approach, where the HOMO and LUMO are used to identify sites for electrophilic and nucleophilic attack, respectively.

For this compound, the regions of high HOMO density would indicate the most likely sites for electrophilic attack, while regions of high LUMO density would indicate the most likely sites for nucleophilic attack. Additionally, calculated atomic charges can provide further insight into the reactivity of different atoms in the molecule. These predictions are valuable for designing synthetic routes and understanding reaction mechanisms. Quantum chemical calculations are increasingly used to predict reaction pathways and transition state energies, thereby guiding the development of new synthetic methodologies. rsc.org

Spectroscopic Property Prediction and Validation (e.g., NMR, IR)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation of both the computational model and the experimental structure.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be correlated with experimental spectra to aid in signal assignment. For this compound, calculations could help to unambiguously assign the signals for the protons and carbons on both aromatic rings and the methylene bridge. mdpi.comresearchgate.net

IR Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies and their corresponding intensities. These calculated spectra can be compared with experimental IR spectra to identify characteristic vibrational modes. benthamopen.com For the target molecule, key predicted vibrations would include the C-O-C stretching of the ether, the C-I stretching, and the C-F stretching modes.

The following table shows representative predicted ¹H NMR chemical shifts for fragments similar to those in this compound.

| Proton Environment (Analog) | Predicted ¹H NMR Chemical Shift (ppm) | Characteristic Features |

| Protons on a 4-iodophenoxy group | 6.8 - 7.6 | The iodine atom influences the chemical shifts of the adjacent protons. |

| Protons on a 3-fluorobenzyl group | 6.9 - 7.4 | The fluorine atom and the benzylic position affect the shifts of the aromatic protons. |

| Methylene protons (-CH₂-) | ~5.0 | These protons are adjacent to an ether oxygen and a phenyl ring, leading to a downfield shift. |

Applications and Future Directions in Chemical Research

Role as a Precursor in Complex Organic Synthesis

The presence of an iodine atom on one of the aromatic rings makes 1-fluoro-3-((4-iodophenoxy)methyl)benzene a highly valuable precursor in complex organic synthesis. Aryl iodides are well-established participants in a multitude of palladium-catalyzed cross-coupling reactions. nih.govnih.gov The carbon-iodine bond is relatively weak, facilitating oxidative addition to palladium(0) catalysts, which is the initial step in many of these transformations.

This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. For instance, this compound could be employed in:

Suzuki-Miyaura coupling: to introduce a new aryl or vinyl group at the position of the iodine.

Sonogashira coupling: to form a carbon-carbon triple bond by reacting with a terminal alkyne.

Heck coupling: for the formation of a new carbon-carbon double bond.

Buchwald-Hartwig amination: to introduce a nitrogen-containing functional group.

Chan-Lam coupling: for the formation of a new carbon-oxygen bond. rsc.orgorganic-chemistry.org

The diaryl ether motif is a common feature in many biologically active natural products and pharmaceutical agents. rsc.orgtandfonline.comnih.gov The synthesis of functionalized diaryl ethers is, therefore, a significant area of research. researchgate.netacs.orgacs.org this compound could serve as a key intermediate in the synthesis of more complex diaryl ether-containing molecules. The fluorinated ring can also influence the biological activity and pharmacokinetic properties of the final products. numberanalytics.comnumberanalytics.comyoutube.com

The differential reactivity of the aryl-iodine and aryl-fluorine bonds could potentially be exploited for sequential cross-coupling reactions, allowing for the step-wise construction of complex molecular architectures. nih.gov The greater reactivity of the C-I bond compared to the C-F bond in palladium-catalyzed reactions would allow for selective functionalization at the iodinated position while leaving the fluorinated ring intact for subsequent transformations. nih.gov

| Cross-Coupling Reaction | Bond Formed | Reactant |

|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron reagent |

| Sonogashira | C-C (alkyne) | Terminal alkyne |

| Heck | C-C (alkene) | Alkene |

| Buchwald-Hartwig | C-N | Amine |

| Chan-Lam | C-O | Alcohol/Phenol (B47542) |

Exploration in Materials Science Research

The incorporation of fluorine atoms into organic molecules can significantly impact their physical and chemical properties, making them attractive for applications in materials science. numberanalytics.comnumberanalytics.comresearchgate.net Fluorination can enhance thermal stability, increase hydrophobicity, and modify the electronic properties of a material. rsc.org

Given these properties, this compound and its derivatives could be explored for applications in:

Liquid Crystals: The rigid aromatic framework and the presence of polar substituents (fluoro and iodo) could lead to mesogenic properties.

Polymers: This compound could be used as a monomer in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance.

Organic Electronics: The electronic properties of the molecule, influenced by both the electron-withdrawing fluorine and the polarizable iodine, could be of interest for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Fluorinated Metal-Organic Frameworks (F-MOFs): As a fluorinated organic linker, derivatives of this compound could be used to construct F-MOFs with tailored pore sizes and functionalities for applications in gas storage and separation. rsc.org

The presence of the heavy iodine atom could also impart useful properties, such as increased refractive index or utility in X-ray absorption applications.

Use as a Chemical Probe for Fundamental Studies (e.g., Halogen Bonding)

The iodine atom in this compound can act as a halogen bond donor. nih.govoup.com Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org The strength of this interaction is influenced by the polarizability of the halogen and the electron-withdrawing character of the group to which it is attached. oup.com

The presence of a fluorine atom on the other aromatic ring, an electron-withdrawing group, can modulate the electronic properties of the entire molecule, and in turn, influence the strength of the halogen bond formed by the iodine atom. This makes this compound an excellent candidate for fundamental studies of halogen bonding. researchgate.netacs.org It could be used as a model system to investigate:

The influence of remote substituents on the strength and directionality of halogen bonds.

The interplay between halogen bonding and other non-covalent interactions, such as π-stacking.

The role of halogen bonding in crystal engineering and the design of supramolecular assemblies. nih.govoup.com

| Interaction | Description | Potential Role of this compound |

|---|---|---|

| Halogen Bonding | Non-covalent interaction involving a halogen atom. | Iodine atom acts as a halogen bond donor. |

| π-stacking | Interaction between aromatic rings. | The two benzene (B151609) rings can participate in π-stacking. |

| Dipole-dipole | Interaction between polar molecules. | The C-F and C-I bonds introduce dipoles. |

Development of Novel Synthetic Tools and Methodologies

The unique combination of functional groups in this compound presents opportunities for the development of new synthetic methodologies. The differential reactivity of the C-I and C-F bonds is a key feature that can be exploited. nih.gov For example, a synthetic strategy could involve an initial cross-coupling reaction at the iodinated position, followed by a subsequent transformation that targets the fluorinated ring, such as a nucleophilic aromatic substitution under specific conditions. rsc.orgrsc.org

The diaryl ether linkage itself can be a target for the development of new synthetic methods, such as novel cleavage and functionalization reactions. The presence of the fluoro and iodo substituents could influence the reactivity of the ether bond, potentially enabling selective transformations that are not possible with unsubstituted diaryl ethers.

Unexplored Reactivity and Potential Transformations

Beyond its use as a precursor, this compound possesses a range of functionalities that could exhibit unexplored reactivity. nih.govresearchgate.netrsc.org Potential areas for investigation include:

Reactions at the benzylic position: The methylene (B1212753) bridge between the two aromatic rings could be a site for radical halogenation or oxidation to a ketone.

Further functionalization of the aromatic rings: Electrophilic aromatic substitution reactions on either ring could lead to the introduction of new functional groups, although the directing effects of the existing substituents would need to be considered.

Transformations involving the ether linkage: Under harsh conditions, the diaryl ether bond could be cleaved, leading to two separate aromatic fragments that could be further functionalized.

Photochemical reactions: The presence of the heavy iodine atom could lead to interesting photochemical reactivity, such as the formation of aryl radicals upon irradiation.

Design and Synthesis of Advanced Analogues for Structure-Reactivity Relationship Studies

Systematic modification of the structure of this compound would be a powerful approach for conducting structure-activity relationship (SAR) and structure-property relationship studies. nih.govnih.govresearchgate.net By synthesizing a library of analogues, researchers could systematically investigate how changes in the molecular structure affect its chemical and physical properties.

Potential modifications could include:

Varying the position of the substituents: The fluoro and iodo groups could be moved to other positions on the aromatic rings to study the resulting changes in reactivity and non-covalent interactions.

Introducing additional substituents: The introduction of other functional groups on either ring could be used to fine-tune the electronic and steric properties of the molecule. nih.govmdpi.com

Such studies would provide valuable insights into the fundamental principles governing the behavior of polyfunctional aromatic compounds and could guide the design of new molecules with tailored properties for specific applications in medicine, materials science, and catalysis. researchgate.netresearchgate.netnso-journal.org

Q & A

Q. What role does this compound play in material science, such as liquid crystal design?

- Methodology : The rigid benzene core and polar substituents (F, I) enhance anisotropic properties. Measure dielectric constants and phase transitions via polarized optical microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.